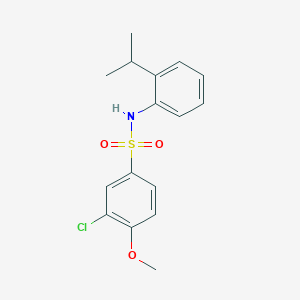![molecular formula C25H21N3O6 B4703175 2-(3-METHOXYPROPYL)-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE](/img/structure/B4703175.png)
2-(3-METHOXYPROPYL)-N-{4'-NITRO-[1,1'-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE
Overview
Description
2-(3-METHOXYPROPYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypropyl group, a nitro-substituted biphenyl group, and a phthalimide moiety. Its intricate molecular architecture makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPROPYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Preparation of 3-methoxypropylamine: This can be synthesized from 3-methoxypropanol using a catalyst such as Cu-Co/Al2O3-diatomite under specific temperature and pressure conditions.
Formation of the biphenyl intermediate: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Nitration of the biphenyl intermediate: The biphenyl compound is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Coupling with phthalimide: The final step involves coupling the nitrated biphenyl intermediate with phthalimide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPROPYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of advanced materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPROPYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group may play a role in redox reactions, while the biphenyl and phthalimide moieties could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-amino-[1,1’-biphenyl]-3-carboxamide derivatives: These compounds share the biphenyl and carboxamide functionalities and are known for their biological activity.
3-methoxypropylamine derivatives: These compounds contain the methoxypropyl group and are used in various chemical applications.
Uniqueness
2-(3-METHOXYPROPYL)-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxypropyl)-N-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-34-14-2-13-27-24(30)21-12-7-18(15-22(21)25(27)31)23(29)26-19-8-3-16(4-9-19)17-5-10-20(11-6-17)28(32)33/h3-12,15H,2,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYBKAIEASZFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(furan-2-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703131.png)

![1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4703147.png)
![N~1~-(2,6-DICHLOROPHENYL)-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4703154.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)


![4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE](/img/structure/B4703186.png)
![2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylic acid](/img/structure/B4703203.png)
![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)

